molecular formula C24H17F3N4O2S2 B2936035 N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide CAS No. 392297-25-5

N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2936035
CAS No.: 392297-25-5
M. Wt: 514.54
InChI Key: BOSOYPIZGATPFX-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a [1,1'-biphenyl]-4-carboxamide group and at the 5-position with a sulfanyl-linked carbamoyl methyl moiety bearing a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the biphenyl system contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O2S2/c25-24(26,27)18-8-4-5-9-19(18)28-20(32)14-34-23-31-30-22(35-23)29-21(33)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSOYPIZGATPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound undergoes oxidation to form sulfonyl (-SO₂-) derivatives. This reaction is critical for modulating electronic properties and enhancing metabolic stability.

Reagent Conditions Product Reference
Hydrogen peroxide20–30% H₂O₂, 40–60°C, 6–8 hrsSulfonyl derivative with improved solubility and target affinity
  • Mechanism : The sulfanyl group is oxidized via electrophilic attack, forming sulfoxide intermediates before reaching the sulfonyl stage.

  • Impact : Oxidation increases polarity, potentially improving water solubility and altering binding interactions with biological targets.

Reduction Reactions

The trifluoromethyl (-CF₃) and carboxamide groups remain stable under reductive conditions, while the thiadiazole ring may undergo partial reduction.

Reagent Conditions Product Reference
Sodium borohydrideEthanol, 25°C, 2–4 hrsReduced thiadiazole intermediates (observed in analogues)
  • Selectivity : The thiadiazole ring’s electron-deficient nature makes it susceptible to reduction, though full ring opening is rare.

  • Applications : Partial reduction aids in probing structure-activity relationships (SAR) for medicinal chemistry.

Hydrolysis Reactions

The carboxamide and thiadiazole moieties participate in hydrolysis under acidic/basic conditions:

Conditions Reagent Product Reference
1M HCl, reflux, 12 hrsHClThiadiazole-2-thiol and biphenyl-4-carboxylic acid
1M NaOH, 60°C, 8 hrsNaOHCleavage of carboxamide to free amine
  • Acidic Hydrolysis : Breaks the thiadiazole-thioether bond, yielding thiol and carboxylic acid derivatives.

  • Basic Hydrolysis : Targets the carboxamide group, releasing amines for further functionalization.

Nucleophilic Substitution

The thiadiazole ring’s sulfur and nitrogen atoms facilitate nucleophilic substitutions, enabling structural diversification:

Nucleophile Conditions Product Reference
Alkyl aminesDMF, 80°C, 12 hrsAlkylamino-thiadiazole derivatives
ThiolsEtOH, 60°C, 6 hrsDisulfide-linked conjugates
  • SAR Insights : Substitutions at the thiadiazole C-5 position (e.g., with electron-withdrawing groups) enhance cytotoxic activity in analogues .

Comparative Reactivity of Structural Analogues

Compound Key Reaction Biological Outcome Reference
N-(5-Benzylthio)-1,3,4-thiadiazole-2-carboxamideOxidation to sulfonylIncreased cytotoxicity against HepG2 cells (IC₅₀: 8.1 μM)
3-Chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-...}HydrolysisEnhanced apoptosis induction in MCF7 cells

Mechanistic Insights

  • Thiadiazole Ring : Participates in hydrogen bonding with biological targets (e.g., tubulin’s Tyr253 and Thr315) .

  • Trifluoromethyl Group : Enhances lipophilicity and stabilizes interactions with hydrophobic protein pockets.

This reactivity profile underscores the compound’s versatility in drug discovery, particularly in oncology and antimicrobial research. Further studies should explore catalytic asymmetric synthesis and in vivo metabolic pathways.

Scientific Research Applications

N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. The uniqueness of this compound lies in its combination of a biphenyl structure with a trifluoromethyl-substituted thiadiazole moiety, which enhances its lipophilicity and biological activity compared to similar compounds that do not incorporate both structural elements. The compound's unique structure makes it a potential candidate for antimicrobial drug development. Researchers have explored its pharmacological properties, aiming to develop novel drugs for various medical conditions.

Scientific Research Applications

Thiadiazole derivatives, including N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, have a wide range of scientific research applications:

  • Chemistry These compounds are used as building blocks in the synthesis of more complex organic molecules and as reagents in various organic reactions.
  • Medicine They are being investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
  • Industry They can be used in the development of new materials with specific properties, such as polymers and coatings.

Chemical Reactions

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various types of chemical reactions:

  • Oxidation The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction The nitro group (if present in derivatives) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
  • Substitution The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Thiadiazole derivatives have garnered attention for their potential biological activities, particularly in anticancer research. The presence of a chloro group and a trifluoromethyl group enhances its lipophilicity and potential bioactivity.

Mechanism of Action

The mechanism by which N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiadiazole ring can participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Core Structure Key Substituents Notable Features Evidence Source
Target Compound 1,3,4-Thiadiazole - Biphenyl-4-carboxamide
- 2-(Trifluoromethyl)phenyl carbamoyl methyl sulfanyl
High lipophilicity; potential for dual aromatic interactions
Compound 26 () 1,3,4-Thiadiazole - Biphenyl-4-yl with 4′-trifluoromethyl
- 3,4-Dimethylphenyl carboximidamide
Trifluoromethyl at biphenyl enhances target affinity; carboximidamide may alter solubility
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide () 1,3,4-Thiadiazole - Naphthalene-2-carboxamide
- 4-Fluorophenyl methyl sulfanyl
Naphthalene increases aromatic surface area; fluorine improves bioavailability
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide () 1,3,4-Thiadiazole - Benzodioxole-5-carboxamide
- 4-(Trifluoromethyl)phenyl aminoethyl sulfanyl
Benzodioxole enhances electron density; trifluoromethyl at para position

Role of the Sulfanyl Linker

The sulfanyl (-S-) group in the target compound connects the thiadiazole core to the carbamoyl methyl moiety.

Trifluoromethyl Substitution Effects

  • Positional Influence : The target compound’s 2-(trifluoromethyl)phenyl group (meta substitution) may induce steric hindrance compared to para-substituted analogs (e.g., ), which optimize electron withdrawal without steric clashes .
  • Bioavailability : Trifluoromethyl groups generally enhance membrane permeability and metabolic stability across analogs, as seen in ’s biphenyl-trifluoromethyl derivative .

Biphenyl vs. Other Aromatic Systems

  • Biphenyl-4-carboxamide (Target Compound): Offers extended π-system for hydrophobic interactions, critical for binding to flat enzymatic pockets.
  • Naphthalene-2-carboxamide (): Provides a larger aromatic surface but may reduce solubility due to increased hydrophobicity .
  • Benzodioxole-5-carboxamide (): Introduces oxygen atoms for hydrogen bonding, improving water solubility but reducing lipophilicity .

Biological Activity

N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structural features—including a trifluoromethyl group and a biphenyl moiety—enhance its biological activity, making it a promising candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound's structure is characterized by:

  • Thiadiazole Ring : This five-membered ring contributes to the compound's biological activity through its ability to participate in hydrogen bonding and π-π interactions.
  • Trifluoromethyl Group : Enhances lipophilicity and binding affinity to biological targets.
  • Biphenyl Moiety : Provides additional stability and may influence the compound's interaction with enzymes or receptors.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies indicate that it exhibits inhibitory effects against various bacterial strains, including:

  • Staphylococcus epidermidis
  • Alpha Streptococcus haemolyticus

The mechanism of action likely involves interference with bacterial protein synthesis or cell wall integrity .

Anticancer Properties

Research has indicated that thiadiazole derivatives possess anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated antiproliferative activity against several cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29). The IC50 values for these activities were reported to be in the low micromolar range .

Table 1: Anticancer Activity Overview

Cell LineIC50 (μM)Activity Type
T47D (Breast Carcinoma)1.16Antiproliferative
HT-29 (Colon Carcinoma)7.4Antiproliferative
K562 (Leukemia)7.4Selective Activity

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays suggest that it can inhibit pro-inflammatory cytokines and may modulate pathways involved in inflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity while the thiadiazole ring facilitates hydrogen bonding with target sites .

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptors : It may modulate receptor activity related to inflammation and cancer proliferation.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various thiadiazole derivatives, including the compound . Results indicated significant inhibition of bacterial growth at concentrations ranging from 10–100 μg/mL .

Study 2: Cancer Cell Line Testing

In another investigation focusing on anticancer activity, this compound showed selective cytotoxicity against cancer cells while sparing normal cells. The study utilized MTT assays to determine cell viability .

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